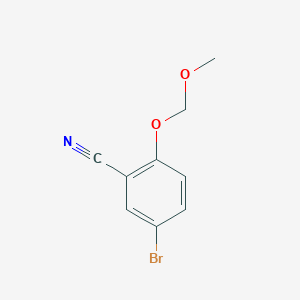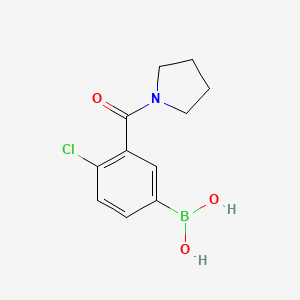
(4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid
Descripción general
Descripción
“(4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid” is a boronic acid derivative with the CAS Number: 871332-75-1 . It has a molecular weight of 253.49 . The IUPAC name for this compound is 4-chloro-3-(1-pyrrolidinylcarbonyl)phenylboronic acid .
Molecular Structure Analysis
The InChI code for “(4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid” is 1S/C11H13BClNO3/c13-10-4-3-8(12(16)17)7-9(10)11(15)14-5-1-2-6-14/h3-4,7,16-17H,1-2,5-6H2 .Physical And Chemical Properties Analysis
“(4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid” is a solid at room temperature . It has a density of 1.4±0.1 g/cm3 and a boiling point of 492.6±55.0 °C at 760 mmHg . The flash point is 251.7±31.5 °C .Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
Boronic acids are pivotal in organic synthesis, particularly in Suzuki coupling reactions, due to their ability to form stable covalent bonds with various organic substrates. For instance, the work by Prabakaran et al. (2012) demonstrates an efficient ligand-free, microwave-assisted, Pd-catalyzed Suzuki coupling of 1-chloro-3-phenylisoquinoline and boronic acids for synthesizing diversified 1,3-disubstituted isoquinolines, showcasing the utility of boronic acids in facilitating complex organic transformations (Prabakaran, Nawaz Khan, & Jin, 2012).
Sensor Development
Boronic acids are also instrumental in developing sensors for detecting various analytes due to their affinity for diol-containing compounds. An example is the synthesis of phenylboronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes by Mu et al. (2012), which demonstrates the role of boronic acids in creating sensors with high sensitivity and selectivity for saccharide recognition, underlining the potential for biomedical applications and diagnostics (Mu et al., 2012).
Material Science
In material science, boronic acids contribute to the development of novel materials with unique properties. For example, Perrin et al. (2017) explored boric acid co-crystals in guar gelation, highlighting the role of boronic acid derivatives in enhancing the properties of polymeric materials. This study underscores the versatility of boronic acids in tailoring material properties for specific applications (Perrin, Goodwin, Musa, Yufit, & Steed, 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P330-P363-P501 .
Propiedades
IUPAC Name |
[4-chloro-3-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BClNO3/c13-10-4-3-8(12(16)17)7-9(10)11(15)14-5-1-2-6-14/h3-4,7,16-17H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFDJLUUAWITQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C(=O)N2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661226 | |
| Record name | [4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid | |
CAS RN |
871332-75-1 | |
| Record name | [4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




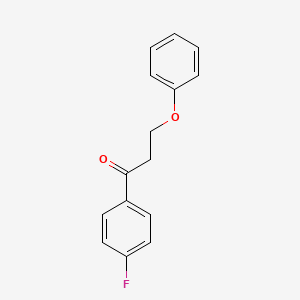

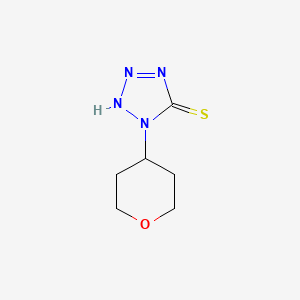



![1-[3-(hydroxymethyl)piperidin-1-yl]-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one](/img/structure/B1486595.png)

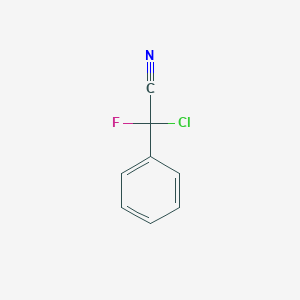
![[1-(6-Chloropyridine-3-carbonyl)piperidin-3-yl]methanol](/img/structure/B1486600.png)
![1-[(2-chloro-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1486603.png)
